molecular formula C15H11NO B361819 (E)-2-Styrylbenzoxazole CAS No. 78685-70-8

(E)-2-Styrylbenzoxazole

Cat. No. B361819
CAS RN: 78685-70-8
M. Wt: 221.25g/mol
InChI Key: GJFNNZBYCMUAHY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-2-Styrylbenzoxazole” is a chemical compound with the molecular formula C15H11NO. It’s also known by other synonyms such as 2-[(E)-2-phenylethenyl]-1,3-benzoxazole and Benzoxazole,2-(2-phenylethenyl)-, (Z)- (9CI) .


Molecular Structure Analysis

The molecular structure of “(E)-2-Styrylbenzoxazole” consists of 15 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 221.25394 .

Scientific Research Applications

  • Solid-State Fluorescence Properties : (E)-2-Styrylbenzoxazole derivatives exhibit solid-state luminescence enhancement (SLE), useful in photoluminescence applications. Minor modifications to the benzoxazole ring significantly influence these properties (Bremond et al., 2021).

  • Imaging of Amyloid Plaques in Alzheimer's Disease : Certain styrylbenzoxazole derivatives, such as BF-168, demonstrate high binding affinity for amyloid-β fibrils, suggesting their potential use in imaging senile plaques in the brain, a key feature of Alzheimer's disease (Okamura et al., 2004).

  • Synthetic Chemistry : (E)-2-Styrylbenzoxazole derivatives can be synthesized through oxidative intramolecular cyclization of styrylphenolic Schiff bases, presenting a simple and efficient method for producing these compounds (Park et al., 2013).

  • Photophysical Properties : The electronic absorption and fluorescence of substituted 2-styrylbenzoxazoles (SBO) relate closely to their chemical structure, offering insights into their applications in photophysical studies (Řehák et al., 1985).

  • Anticancer Applications : E-stilbene hydrazides, a class of compounds including (E)-2-styrylbenzohydrazide derivatives, have demonstrated significant anticancer activity against human breast cancer cells, suggesting their potential therapeutic applications (Iqbal et al., 2019).

  • Photopharmaceutical Applications : Styrylthiazolium and styrylbenzothiazolium compounds, related to (E)-2-Styrylbenzoxazole, have shown potential as photopharmaceutical scaffolds, particularly for addressing mitochondrial targets in cells (Gao et al., 2022).

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFNNZBYCMUAHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Styrylbenzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Styrylbenzoxazole
Reactant of Route 2
Reactant of Route 2
(E)-2-Styrylbenzoxazole
Reactant of Route 3
Reactant of Route 3
(E)-2-Styrylbenzoxazole
Reactant of Route 4
(E)-2-Styrylbenzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.